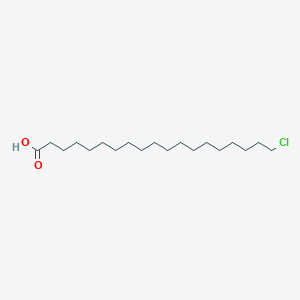
19-Chlorononadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Chlorononadecanoic acid is a chlorinated fatty acid with the molecular formula C19H37ClO2 It is a derivative of nonadecanoic acid, where a chlorine atom is substituted at the 19th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chlorononadecanoic acid typically involves the chlorination of nonadecanoic acid. One common method is the free radical chlorination, where nonadecanoic acid is treated with chlorine gas under ultraviolet light or heat to introduce the chlorine atom at the desired position. The reaction conditions must be carefully controlled to ensure selective chlorination at the 19th carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
19-Chlorononadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Reduction: Reduction can yield primary or secondary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
19-Chlorononadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 19-Chlorononadecanoic acid involves its interaction with various molecular targets and pathways. The chlorine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Nonadecanoic acid: The parent compound without the chlorine substitution.
19-Hydroxynonadecanoic acid: A hydroxylated derivative of nonadecanoic acid.
Chlorinated fatty acids: Other fatty acids with chlorine substitutions at different positions.
Uniqueness
19-Chlorononadecanoic acid is unique due to the specific position of the chlorine atom, which imparts distinct chemical and physical properties. This positional specificity can influence the compound’s reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C19H37ClO2 |
|---|---|
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
19-chlorononadecanoic acid |
InChI |
InChI=1S/C19H37ClO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) |
Clave InChI |
UYMYGJOLTRRPIJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCl)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


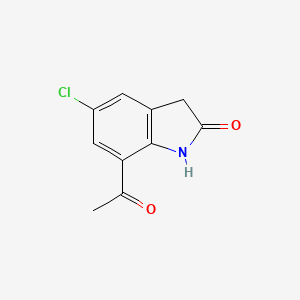
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
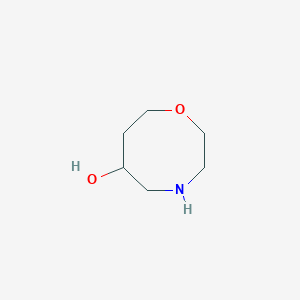
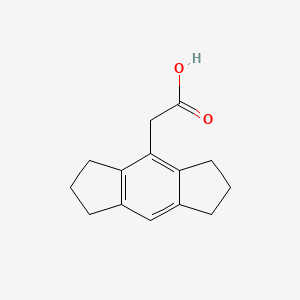
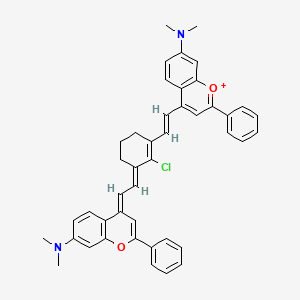
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

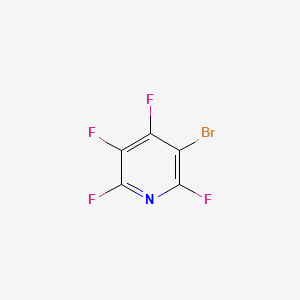
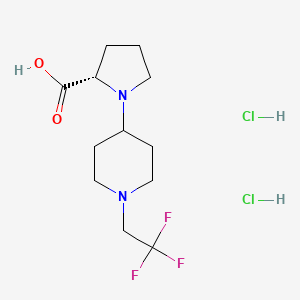

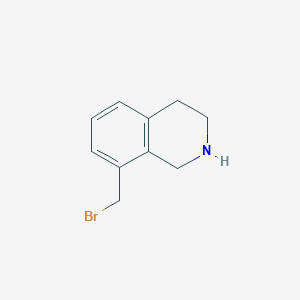


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
